![molecular formula C18H11Cl2F4N5O B609838 Parimifasor CAS No. 1796641-10-5](/img/structure/B609838.png)
Parimifasor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parimifasor (also known as LYC-30937-EC or LYC30937) is an orally bioavailable, enteric-coated ATPase modulator . It is primarily used as a gut-directed therapy for the treatment of inflammatory bowel disease (IBD) .
Molecular Structure Analysis
The molecular formula of Parimifasor is C18H11Cl2F4N5O . It has a molecular weight of 460.21 . The InChIKey of Parimifasor is GPLAWHGEODGIAW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Parimifasor is a solid substance . It is soluble in DMSO .Scientific Research Applications
Treatment of Ulcerative Colitis
Parimifasor is being researched for its potential in treating ulcerative colitis . It is an ATPase modulator and immunomodulator, which could potentially help regulate the immune response and inflammation associated with this condition .
Treatment of Plaque Psoriasis
Clinical trials have been conducted to assess the efficacy and safety of Parimifasor in patients with moderate chronic plaque-type psoriasis . The objective of these trials was to determine the efficacy and safety of Parimifasor in these patients .
Treatment of Active Severe Ulcerative Colitis
Parimifasor has been studied in clinical trials for the treatment of active severe ulcerative colitis . The trials aimed to evaluate the efficacy and safety of Parimifasor given orally once daily in subjects with active ulcerative colitis .
Breast Cancer Treatment
Studies are evaluating the efficacy of Parimifasor in hormone receptor-positive, HER2-negative advanced or metastatic breast cancer. These trials assess Parimifasor’s potential to prolong progression-free survival when combined with endocrine therapy .
Endocrine Therapy
Parimifasor is being explored in the context of endocrine therapy . It is believed that the drug’s mechanism of action as an ATPase modulator and immunomodulator could potentially enhance the effectiveness of endocrine therapy .
Digestive System Disorders
Parimifasor is being researched for its potential applications in the treatment of various digestive system disorders . Its mechanism of action as an ATPase modulator and immunomodulator could potentially help regulate the immune response and inflammation associated with these conditions .
Mechanism of Action
Target of Action
Parimifasor, also known as LYC-30937, is a small molecule drug that primarily targets ATPase . ATPases are enzymes that play a crucial role in cellular energy production and immune function.
Mode of Action
Parimifasor acts as an ATPase modulator . By modulating the activity of ATPases, it can influence the energy production and immune response within cells. The precise mechanism by which parimifasor exerts its anti-inflammatory effects is still under investigation.
Result of Action
Parimifasor has been shown to have anti-inflammatory activity . It is being investigated for its efficacy in treating conditions such as ulcerative colitis and other inflammatory bowel diseases . Clinical trials have been conducted to assess its efficacy and safety in patients with these conditions .
properties
IUPAC Name |
3-chloro-N-[N-(3-chloro-5-fluorophenyl)-N'-[5-(trifluoromethyl)-1H-pyrazol-3-yl]carbamimidoyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F4N5O/c19-10-3-1-2-9(4-10)16(30)27-17(25-13-6-11(20)5-12(21)7-13)26-15-8-14(28-29-15)18(22,23)24/h1-8H,(H3,25,26,27,28,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLAWHGEODGIAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=NC2=NNC(=C2)C(F)(F)F)NC3=CC(=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F4N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Parimifasor | |
CAS RN |
1796641-10-5 |
Source
|
Record name | Parimifasor [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1796641105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PARIMIFASOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQG8C1T7M4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.